molecular formula C10H14N2O2 B1406404 3-Amino-N-[(2R)-1-hydroxypropan-2-yl]benzamide CAS No. 1690060-68-4

3-Amino-N-[(2R)-1-hydroxypropan-2-yl]benzamide

Cat. No. B1406404
M. Wt: 194.23 g/mol
InChI Key: WXVJXPHWVYMRGN-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-N-[(2R)-1-hydroxypropan-2-yl]benzamide is a compound that has been studied for its potential applications in various scientific research fields. It is a white powder with a molecular weight of 201.27 g/mol and a melting point of 58-60 °C. It is an amide derivative of benzamide, an organic compound with the formula C6H5CONH2. It is also known as 3-aminobenzamide, 3-aminobenzoic acid amide, and 3-aminobenzoic acid amide.

Scientific Research Applications

Antibacterial Activity

One area of research is the synthesis and investigation of benzamide derivatives for their antibacterial properties. For example, N-(3-Hydroxy-2-pyridyl)benzamides were synthesized and found to exhibit antibacterial activity against various bacteria, including Escherichia coli and Staphylococcus aureus (Mobinikhaledi, Forughifar, Shariatzadeh, & Fallah, 2006).

Antifungal Agents

Another application is in the development of antifungal agents. For instance, certain benzamide derivatives, such as 2-hydroxy-5-(1,3-thiazol-5-yl) benzamide, have been synthesized and screened for their antifungal activity (Narayana, Vijaya Raj, Ashalatha, Kumari, & Sarojini, 2004).

Synthetic Process Research

Research on improving the synthesis process of related compounds, like 2-hydroxy-N-(pyridin-4-yl)benzamide, has been conducted to achieve higher yields and simpler process operations (Dian, 2010).

Antioxidant Activity

Studies have also focused on the electrochemical oxidation of amino-substituted benzamide derivatives due to their potential as antioxidants capable of scavenging free radicals (Jovanović, Miličević, Jadreško, & Hranjec, 2020).

Neuroleptic Activity

Research into benzamides has extended to neuroleptic activity, with certain benzamides of N,N-disubstituted ethylenediamines showing potential as neuroleptics (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).

Anti-Inflammatory Drugs

The synthesis and activity of benzamide derivatives as nonsteroidal anti-inflammatory drugs have also been explored, with some showing promise in this field (Lynch, Hayer, Beddows, Howdle, & Thake, 2006).

properties

IUPAC Name

3-amino-N-[(2R)-1-hydroxypropan-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7(6-13)12-10(14)8-3-2-4-9(11)5-8/h2-5,7,13H,6,11H2,1H3,(H,12,14)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVJXPHWVYMRGN-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC(=O)C1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)NC(=O)C1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-N-[(2R)-1-hydroxypropan-2-yl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-N-[(2R)-1-hydroxypropan-2-yl]benzamide
Reactant of Route 2
Reactant of Route 2
3-Amino-N-[(2R)-1-hydroxypropan-2-yl]benzamide
Reactant of Route 3
Reactant of Route 3
3-Amino-N-[(2R)-1-hydroxypropan-2-yl]benzamide
Reactant of Route 4
Reactant of Route 4
3-Amino-N-[(2R)-1-hydroxypropan-2-yl]benzamide
Reactant of Route 5
Reactant of Route 5
3-Amino-N-[(2R)-1-hydroxypropan-2-yl]benzamide
Reactant of Route 6
Reactant of Route 6
3-Amino-N-[(2R)-1-hydroxypropan-2-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.